molecular formula C10H9N2NaO2 B047058 Sodium 5-phenyl-2-pyrazoline-1-carboxylate CAS No. 121306-86-3

Sodium 5-phenyl-2-pyrazoline-1-carboxylate

Cat. No.: B047058
CAS No.: 121306-86-3
M. Wt: 212.18 g/mol
InChI Key: KFTLNIRJGYOQRK-UHFFFAOYSA-M
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Description

Sodium 5-phenyl-2-pyrazoline-1-carboxylate is a heterocyclic compound featuring a five-membered ring with two nitrogen atoms. This compound belongs to the pyrazoline family, known for its diverse applications in various fields such as pharmaceuticals, agriculture, and materials science. The presence of the phenyl group and the carboxylate moiety enhances its chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sodium 5-phenyl-2-pyrazoline-1-carboxylate typically involves the condensation of chalcone derivatives with hydrazine hydrate. The reaction is carried out under mild conditions, often in the presence of a catalyst such as acetic acid. The process can be summarized as follows:

    Formation of Chalcone: The initial step involves the Claisen-Schmidt condensation of an aromatic aldehyde with acetophenone to form chalcone.

    Cyclization: The chalcone is then reacted with hydrazine hydrate to form the pyrazoline ring.

    Neutralization: The resulting pyrazoline is neutralized with sodium hydroxide to yield this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of greener solvents and catalysts is also explored to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions: Sodium 5-phenyl-2-pyrazoline-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form pyrazole derivatives.

    Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

    Substitution: Electrophilic substitution reactions can occur at the phenyl ring, introducing various functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenation can be achieved using bromine or chlorine under acidic conditions.

Major Products:

    Oxidation: Pyrazole derivatives.

    Reduction: Hydrazine derivatives.

    Substitution: Halogenated phenyl-pyrazoline derivatives.

Scientific Research Applications

Sodium 5-phenyl-2-pyrazoline-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Sodium 5-phenyl-2-pyrazoline-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

    Pyrazole: A structurally related compound with similar reactivity but different biological activities.

    Phenylbutazone: An anti-inflammatory drug with a pyrazoline core.

    Celecoxib: A selective COX-2 inhibitor with a pyrazole ring.

Uniqueness: Sodium 5-phenyl-2-pyrazoline-1-carboxylate stands out due to its unique combination of a phenyl group and a carboxylate moiety, which enhances its chemical reactivity and potential biological activities. This makes it a valuable compound for further research and development in various fields.

Biological Activity

Sodium 5-phenyl-2-pyrazoline-1-carboxylate is a heterocyclic compound belonging to the pyrazoline family, recognized for its diverse biological activities and potential therapeutic applications. This article explores its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties, supported by case studies and research findings.

Chemical Structure and Properties

This compound features a five-membered ring containing two nitrogen atoms, along with a phenyl group and a carboxylate moiety. These structural elements contribute to its chemical reactivity and biological activities.

The compound's mechanism of action primarily involves its interaction with specific molecular targets such as enzymes and receptors. Its structure allows it to fit into the active sites of these targets, modulating their activity. For instance, it may inhibit enzymes involved in inflammatory pathways, thus exhibiting anti-inflammatory effects .

1. Antimicrobial Activity

Research indicates that pyrazoline derivatives, including this compound, exhibit significant antimicrobial properties:

  • Antibacterial : Studies have shown that pyrazoline derivatives can inhibit the growth of various bacterial strains. For example, certain derivatives demonstrated effectiveness against Staphylococcus aureus and Escherichia coli.
  • Antifungal : Some synthesized pyrazole carboxamides exhibited notable antifungal activity against pathogens like Candida albicans and Aspergillus niger .

2. Anti-inflammatory Activity

This compound has been investigated for its anti-inflammatory potential:

  • Inhibition of Inflammatory Pathways : The compound has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. This inhibition leads to reduced production of pro-inflammatory mediators such as prostaglandins .

3. Anticancer Activity

The anticancer potential of this compound has been highlighted in various studies:

  • Cytotoxicity Against Cancer Cell Lines : Research indicates that this compound exhibits cytotoxic effects on several cancer cell lines, including HepG2 (liver cancer) and MCF7 (breast cancer). For instance, one study reported an IC50 value of 3.79 µM against MCF7 cells .
CompoundCell LineIC50 (µM)Reference
This compoundMCF73.79
This compoundHepG212.50
Pyrazole Derivative XA5490.19

Case Studies

Several case studies have explored the efficacy of this compound in various biological contexts:

  • Anticancer Efficacy : A study by Zheng et al. evaluated pyrazole-linked benzimidazole derivatives against multiple cancer cell lines, demonstrating significant anticancer activity with IC50 values comparable to established chemotherapeutics .
  • Anti-inflammatory Effects : In a preclinical model, this compound was administered to mice with induced inflammation, resulting in a marked decrease in paw swelling and inflammatory cytokine levels .
  • Antimicrobial Testing : A series of tests conducted on synthesized pyrazole derivatives revealed that some exhibited potent antibacterial effects against both Gram-positive and Gram-negative bacteria, highlighting their potential as new antimicrobial agents .

Properties

IUPAC Name

sodium;3-phenyl-3,4-dihydropyrazole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2.Na/c13-10(14)12-9(6-7-11-12)8-4-2-1-3-5-8;/h1-5,7,9H,6H2,(H,13,14);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFTLNIRJGYOQRK-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=NN(C1C2=CC=CC=C2)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N2NaO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70923772
Record name Sodium 5-phenyl-4,5-dihydro-1H-pyrazole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70923772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121306-86-3
Record name 1H-Pyrazole-1-carboxylic acid, 4,5-dihydro-5-phenyl-, sodium salt
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121306863
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sodium 5-phenyl-4,5-dihydro-1H-pyrazole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70923772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Ethyl chloroformate (12 g) was added dropwise under ice cooling to a solution of 14.6 g 5-phenyl-2-pyrazoline and 12 g triethylamine in 100 ml chloroform, and the mixture was stirred at room temperature for three hours. The reaction mixture was washed with 3% hydrochloric acid and 3% aqueous solution of sodium bicarbonate in that order and then dried over anhydrous sodium sulfate. The solvent was distilled off from the dried solution, and the oily residue thus obtained (20 g) was dissolved in 80 ml ethanol. To this ethanolic solution, was added 10 ml of 40% aqueous solution of caustic soda, the mixture was stirred at room temperature for one hour, and the crystals which precipitated out were collected by filtration and dried under reduced pressure, affording 12 g of pure product. M.p.: 210° C. (dec.); NMR (D2O): 2.6-3.4 (2H, m), 4.7 (1H, dd, J=12,5 Hz), 7.14 (1H, t, J=2 Hz), 7.40 (5H, s).
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12 g
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14.6 g
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12 g
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100 mL
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Synthesis routes and methods II

Procedure details

Ethyl chlorofromate (12 g) was added dropwise under ice cooling to a solution of 14.6 g 5-phenyl-2-pyrazoline and 12 g triethylamine in 100 ml chloroform, and the mixture was stirred at room temperature for three hours. The reaction mixture was washed with 3% hydrochloric acid and 3% aqueous solution of sodium bicarbonate in that order and then dried over anhydrous sodium sulfate. The solvent was distilled off from the dried solution, and the oily residue thus obtained (20 g) was dissolved in 80 ml ethanol. To this ethanolic solution, was added 10 ml of 40% aqueous solution of caustic soda, the mixture was stirred at room temperature for one hour, and the crystals which precipitated out were collected by filtration and dried under reduced pressure, affording 12 g of pure product. M.p.: 210° C. (dec.); NMR (D2O): 2.6-3.4 (2H, m), 4.7 (1H, dd, J=12, 5 Hz), 7.14 (1H, t, J=2 Hz), 7.40 (5H, s).
Quantity
14.6 g
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reactant
Reaction Step One
Quantity
12 g
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100 mL
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solvent
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aqueous solution
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